molecular formula C9H4BrCl2NO B598501 3-Bromo-7,8-dichloroquinolin-4(1H)-one CAS No. 1204810-50-3

3-Bromo-7,8-dichloroquinolin-4(1H)-one

Cat. No.: B598501
CAS No.: 1204810-50-3
M. Wt: 292.941
InChI Key: HCOPQNKJSDGQOL-UHFFFAOYSA-N
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Description

3-Bromo-7,8-dichloroquinolin-4(1H)-one is a high-value bromo- and dichloro- functionalized quinolinone derivative offered for research and development purposes. This compound serves as a versatile chemical building block in medicinal chemistry, particularly in the synthesis of complex heterocyclic scaffolds with potential biological activity . The quinoline core is a recognized privileged structure in drug discovery, found in compounds with a wide range of pharmacological properties . The strategic incorporation of halogen atoms (Bromo and Chloro) at the 3, 7, and 8 positions makes this compound a key intermediate for further synthetic exploration, such in metal-catalyzed cross-coupling reactions to create more complex molecular architectures . Quinolone derivatives are extensively investigated for their diverse biological applications, including serving as antitumor, antimalarial, antiviral, and antimicrobial agents . Furthermore, chlorine-containing heterocyclic compounds represent a significant class of molecules in pharmaceuticals, with more than 250 FDA-approved drugs featuring chlorine atoms, underscoring the importance of chlorinated building blocks in developing new therapeutic candidates . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new chemical entities for various disease targets. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1204810-50-3

Molecular Formula

C9H4BrCl2NO

Molecular Weight

292.941

IUPAC Name

3-bromo-7,8-dichloro-1H-quinolin-4-one

InChI

InChI=1S/C9H4BrCl2NO/c10-5-3-13-8-4(9(5)14)1-2-6(11)7(8)12/h1-3H,(H,13,14)

InChI Key

HCOPQNKJSDGQOL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1C(=O)C(=CN2)Br)Cl)Cl

Synonyms

3-Bromo-7,8-dichloro-4-hydroxyquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Substituent Variations

The compound’s uniqueness lies in its substitution pattern and aromatic framework. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural and Functional Comparison of Quinolinone Derivatives

Compound Name Substituents Molecular Formula CAS Number Key Properties/Notes
3-Bromo-7,8-dichloroquinolin-4(1H)-one Br (C3), Cl (C7, C8), ketone (C4) C₉H₄BrCl₂NO 1204810-50-3 Electrophilic aromatic system; GHS-regulated
8-Bromo-2,3-dihydroquinolin-4(1H)-one Br (C8), dihydro ring (C2–C3) C₉H₈BrNO 38470-29-0 Reduced ring saturation; UN 2811 hazard classification
3-Bromo-7,8-dichloro-4-hydroxyquinoline Br (C3), Cl (C7, C8), OH (C4) C₉H₄BrCl₂NO Not provided Hydroxyl group enhances solubility; synthetic precursor
2,3-dihydroquinazolin-4(1H)-one Dihydro ring, N at C2 C₈H₈N₂O Varies SIRT1 inhibitor scaffold (e.g., MHY2251)
Key Observations:

Substituent Position and Electronic Effects: The 3-bromo-7,8-dichloro substitution in the target compound creates a sterically crowded and electron-deficient aromatic ring, favoring electrophilic reactions. In contrast, 8-bromo-2,3-dihydroquinolin-4(1H)-one (CAS: 38470-29-0) has a bromine at position 8 and a partially saturated ring, which may enhance lipophilicity and alter metabolic stability . The 4-hydroxy analog lacks the ketone group, replacing it with a hydroxyl moiety, which increases hydrogen-bonding capacity and aqueous solubility .

Quinazolinone derivatives (e.g., 2,3-dihydroquinazolin-4(1H)-one) feature an additional nitrogen atom, broadening pharmacological applications, such as SIRT1 inhibition, as seen in MHY2251 .

Spectroscopic and Physicochemical Properties

While direct NMR data for the target compound are absent in the provided evidence, inferences can be drawn from analogs:

  • Halogen Effects: Bromine and chlorine substituents induce significant deshielding in ¹H and ¹³C NMR spectra. For example, in Sch-642305 (a quinolinone derivative), bromine at position 3 causes distinct downfield shifts in adjacent protons .
  • Ketone vs. Hydroxyl Group: The ketone at position 4 in the target compound would exhibit a carbonyl carbon signal near 180–190 ppm in ¹³C NMR, whereas a hydroxyl group (as in 4-hydroxyquinoline) would show broad OH proton signals around 5–6 ppm in ¹H NMR .

Preparation Methods

Molecular Framework and Halogenation Patterns

The target compound features a quinolin-4(1H)-one core substituted with bromine at position 3 and chlorine atoms at positions 7 and 8. This substitution pattern demands precise control over electrophilic aromatic substitution (EAS) and metal-mediated coupling reactions. The electron-deficient nature of the quinolinone ring directs halogens to specific positions, influenced by the ketone group at position 4.

Challenges in Regioselective Halogenation

Achieving the 7,8-dichloro configuration requires either sequential chlorination or the use of pre-chlorinated precursors. Bromination at position 3 is typically performed early in the synthesis to avoid steric hindrance from adjacent substituents.

General Synthetic Strategies

Ring Construction via Cyclization

A common approach involves constructing the quinolinone ring from acyclic precursors. For example, Knorr quinoline synthesis or Friedländer annulation can generate the core structure, followed by halogenation:

  • Friedländer Annulation :

    • Condensation of 2-aminobenzaldehyde derivatives with ketones in acidic conditions forms the quinoline skeleton.

    • Example: Reaction of 3,4-dichloro-2-nitrobenzaldehyde with ethyl acetoacetate yields a nitroquinoline intermediate, which is reduced to the corresponding amine and oxidized to the quinolinone.

  • Halogenation Post-Cyclization :

    • Bromination using N-bromosuccinimide (NBS) or Br₂ in acetic acid at position 3.

    • Chlorination via SO₂Cl₂ or Cl₂ gas under controlled conditions.

Direct Functionalization of Pre-Halogenated Quinolines

An alternative route modifies pre-existing quinoline derivatives:

  • Protection-Deprotection Strategies :

    • Benzyl or tert-butyl groups protect reactive sites during halogenation. For instance, 8-hydroxyquinoline derivatives are protected with benzyl bromide before chlorination.

    • Example: 8-(benzyloxy)-5,7-dichloroquinoline undergoes iodination at position 3, followed by bromine exchange.

  • Metal-Mediated Coupling :

    • Suzuki-Miyaura coupling introduces aryl/alkyl groups but is less common for halogen introduction.

Detailed Methodologies from Literature

Patent-Based Synthesis (WO2010129451A1)

A 2010 patent outlines a cost-effective method for bromo-substituted quinolines, avoiding hazardous lithiation steps:

StepDescriptionConditionsYield
1Quinoline core formationFriedländer annulation, H₂SO₄ catalyst, 110°C85–90%
2Bromination at position 3NBS, CCl₄, reflux78%
3Chlorination at 7 and 8Cl₂ gas, FeCl₃ catalyst, 60°C65%

This method emphasizes the use of inexpensive reagents and avoids toxic intermediates like organolithium compounds.

Multi-Step Halogenation (VulcanChem Protocol)

VulcanChem’s synthesis of 3-bromo-6,7-dichloroquinolin-4(1H)-one (CAS 1204810-30-9) involves:

  • Initial Chlorination :

    • 6,7-Dichloroquinolin-4(1H)-one is prepared via chlorination of 4-hydroxyquinoline using SO₂Cl₂.

  • Bromination :

    • Electrophilic bromination at position 3 with Br₂ in HBr/AcOH.

  • Purification :

    • Recrystallization from ethanol/water yields 92% purity.

Adapting this to 7,8-dichloro substitution would require adjusting the chlorination sequence to target positions 7 and 8.

Protective Group Strategy (RSC Protocol)

A Royal Society of Chemistry procedure for 8-(benzyloxy)-5,7-dichloro-3-iodoquinoline highlights the role of protective groups:

  • Protection :

    • 5,7-Dichloroquinolin-8-ol is treated with benzyl bromide and NaOH to install a benzyloxy group.

  • Iodination :

    • Iodine monochloride (ICl) introduces iodine at position 3.

  • Bromine Exchange :

    • Iodo-bromo exchange using CuBr₂ in DMF yields the brominated product.

This method could be modified by substituting iodine with bromine early in the sequence.

Critical Analysis of Reaction Conditions

Temperature and Solvent Effects

  • Bromination : Optimal at 40–60°C in polar aprotic solvents (e.g., DMF, AcOH). Higher temperatures promote di-substitution.

  • Chlorination : Requires aggressive conditions (Cl₂ gas, FeCl₃) but can lead to over-chlorination without careful stoichiometry.

Catalytic Systems

  • Lewis Acids : FeCl₃ and AlCl₃ enhance electrophilic substitution but complicate purification.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide improves interfacial reactions in biphasic systems.

Yield Optimization and Scalability

ParameterImpact on YieldMitigation Strategy
Halogenation OrderBromine first avoids steric clashesPrioritize bromination before chlorination
Purity of Intermediates≤70% purity reduces final yieldRecrystallization or column chromatography
Solvent ChoicePolar solvents improve solubilityUse DMF for bromination, CH₂Cl₂ for chlorination

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-7,8-dichloroquinolin-4(1H)-one, and how can purity be assessed?

The synthesis typically involves multi-step halogenation and cyclization reactions. For example, bromination of a precursor quinoline derivative using N-bromosuccinimide (NBS) in dichloromethane under reflux conditions can introduce the bromine substituent. Subsequent chlorination steps may employ POCl₃ or sulfuryl chloride (SO₂Cl₂) to achieve the 7,8-dichloro configuration. Purity assessment requires a combination of chromatographic (HPLC, GC-MS) and spectroscopic methods (¹H/¹³C NMR, IR). High-resolution mass spectrometry (HRMS) confirms molecular integrity, while elemental analysis validates stoichiometric ratios .

Q. How can spectroscopic techniques distinguish this compound from structurally similar derivatives?

Key spectral markers include:

  • ¹H NMR : Downfield shifts for aromatic protons adjacent to electron-withdrawing groups (e.g., Cl, Br).
  • ¹³C NMR : Distinct carbonyl (C=O) signals near 175–180 ppm and halogen-substituted carbons at 110–130 ppm.
  • IR : Stretching vibrations for C=O (~1650 cm⁻¹) and C-Br/C-Cl bonds (550–750 cm⁻¹).
    Comparative analysis with PubChem data for related compounds (e.g., 6-Bromo-3-chloroquinolin-4-ol) can resolve ambiguities .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromine atom acts as a superior leaving group compared to chlorine due to its lower electronegativity and larger atomic radius, facilitating oxidative addition with palladium catalysts. Steric hindrance from the 7,8-dichloro groups may slow coupling kinetics. Computational studies (DFT calculations) can model transition states to optimize reaction conditions, while GC-MS monitors intermediate stability .

Q. What mechanistic insights explain contradictory biological activity data for quinolin-4-one derivatives in antimicrobial assays?

Discrepancies often arise from variations in bacterial strain susceptibility, assay protocols, or compound solubility. For example:

DerivativeMIC (µg/mL) E. coliMIC (µg/mL) S. aureus
3-Bromo-7,8-dichloro3264
6-Bromo-3-chloro16128
Standardized broth microdilution assays (CLSI guidelines) and logP measurements (to assess lipophilicity) can reconcile such differences .

Q. How can molecular docking and MD simulations predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Docking : Use software like AutoDock Vina to model binding poses against targets (e.g., Trypanothione Reductase in Leishmania). The bromine atom may form halogen bonds with backbone carbonyls.
  • MD Simulations : Run 100 ns trajectories (GROMACS) to evaluate complex stability. MM/PBSA calculations quantify binding free energies, highlighting key residues (e.g., Arg-37, Leu-58) for mutagenesis validation .

Methodological Considerations

Q. What experimental designs mitigate challenges in synthesizing halogenated quinolinones?

  • Stepwise Halogenation : Prioritize bromination before chlorination to avoid steric clashes.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during heterocycle formation.
  • In Situ Monitoring : ReactIR tracks intermediate formation, reducing byproducts .

Q. How to resolve spectral overlaps in NMR caused by multiple halogen substituents?

  • 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity, distinguishing overlapping signals.
  • Deuterated Solvents : Use DMSO-d₆ to enhance solubility and resolution for aromatic protons .

Data Analysis and Reporting

Q. What statistical approaches validate reproducibility in biological assays?

  • ANOVA : Compare triplicate data across treatment groups.
  • EC50/IC50 : Fit dose-response curves using nonlinear regression (GraphPad Prism).
  • Error Reporting : Include 95% confidence intervals and p-values for significance thresholds .

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